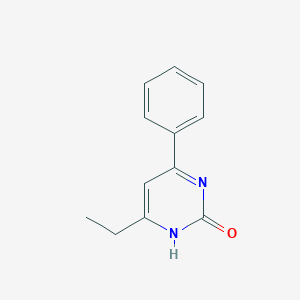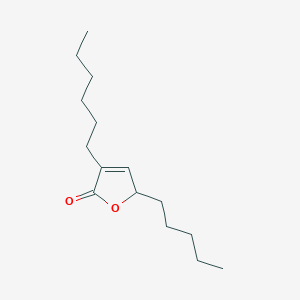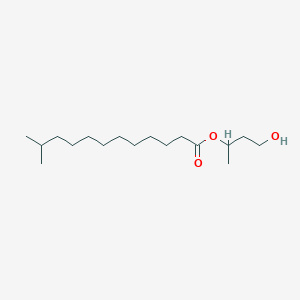![molecular formula C16H24O3S B14399631 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one CAS No. 88357-04-4](/img/structure/B14399631.png)
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one is an organic compound characterized by a sulfonyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonylation of a phenyl ring followed by the attachment of a propan-2-one group. One common method involves the reaction of heptane-1-sulfonyl chloride with a phenyl derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a propan-2-one derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring provides a stable aromatic system, while the propan-2-one moiety can participate in various chemical transformations. These interactions contribute to the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
1-[4-(Methylsulfonyl)phenyl]propan-2-one: Similar structure but with a methyl group instead of a heptane group.
1-[4-(Ethanesulfonyl)phenyl]propan-2-one: Contains an ethane group instead of a heptane group.
1-[4-(Butanesulfonyl)phenyl]propan-2-one: Features a butane group instead of a heptane group.
This comprehensive overview highlights the significance of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88357-04-4 |
|---|---|
Formule moléculaire |
C16H24O3S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(4-heptylsulfonylphenyl)propan-2-one |
InChI |
InChI=1S/C16H24O3S/c1-3-4-5-6-7-12-20(18,19)16-10-8-15(9-11-16)13-14(2)17/h8-11H,3-7,12-13H2,1-2H3 |
Clé InChI |
YPQZPTPVBUQQQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)



![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)

![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)

methanone](/img/structure/B14399616.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)

